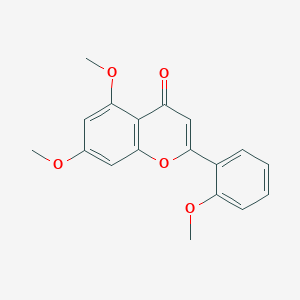
5,7,2'-Trimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5,7,2'-Trimethoxyflavone is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the recommended methods for isolating 5,7,2'-Trimethoxyflavone from natural sources?
This compound can be isolated from medicinal plants such as Andrographis viscosula and Kaempferia parviflora. A standard protocol involves:
- Extraction : Use polar solvents (e.g., methanol or ethanol) for maceration or Soxhlet extraction.
- Chromatography : Employ column chromatography with silica gel or Sephadex LH-20 for fractionation. Confirm separation via TLC.
- Crystallization : Purify fractions using chloroform or acetonitrile to obtain colorless crystalline needles (mp 177–178°C) .
Q. Basic: What safety precautions should be taken when handling this compound in laboratory settings?
While no specific hazards are reported for this compound, general precautions for flavones include:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during weighing and solvent-based procedures.
- Storage : Keep in airtight containers at –20°C for long-term stability .
Q. Advanced: How does this compound induce apoptosis in cancer cells, and what experimental approaches validate this mechanism?
The compound induces apoptosis via:
- Caspase Activation : Measure proteolytic cleavage of caspase-3 using Western blotting.
- DNA Fragmentation : Perform TUNEL assays or agarose gel electrophoresis.
- Flow Cytometry : Quantify sub-G1 cell populations and annexin-V/PI staining to distinguish early/late apoptosis.
- Protein Analysis : Monitor Bax/Bcl-xL ratio and PARP degradation via immunoblotting .
Q. Advanced: How can researchers address discrepancies in the reported efficacy of this compound across different cancer cell lines?
Discrepancies may arise due to:
- Concentration Dependence : Validate dose-response curves (e.g., 10–100 µM) and IC50 values.
- Cell-Specific Factors : Compare genetic profiles (e.g., p53 status) and membrane permeability.
- Experimental Controls : Include positive controls (e.g., staurosporine for apoptosis) and replicate assays (n ≥ 3) .
Q. Basic: What are the key structural features of this compound that influence its bioactivity?
Key structural attributes include:
- Methoxy Groups : Positions 5, 7, and 2' enhance lipophilicity and membrane penetration.
- Flavone Backbone : The conjugated π-system enables free radical scavenging and protein interactions.
- Molecular Weight (312.33 g/mol) : Optimal for bioavailability and cellular uptake .
Q. Advanced: What methodologies are recommended for assessing the stability of this compound under various experimental conditions?
- Solubility Testing : Use HPLC to monitor degradation in DMSO, acetonitrile, or PBS (pH 7.4).
- Temperature Stability : Store at –80°C in anhydrous solvents; avoid repeated freeze-thaw cycles.
- Light Sensitivity : Conduct UV-Vis spectroscopy (λmax ~270–350 nm) to detect photodegradation .
Q. Basic: What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H/¹³C NMR to confirm methoxy group positions and flavone backbone.
- Mass Spectrometry : ESI-MS for molecular ion [M+H]+ at m/z 313.
- X-ray Crystallography : Resolve crystal structure (space group, unit cell parameters) .
Q. Advanced: How can molecular docking studies elucidate the interaction of this compound with apoptotic targets?
Eigenschaften
CAS-Nummer |
4308-57-0 |
|---|---|
Molekularformel |
C18H16O5 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
5,7-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-11-8-16(22-3)18-13(19)10-15(23-17(18)9-11)12-6-4-5-7-14(12)21-2/h4-10H,1-3H3 |
InChI-Schlüssel |
IAVDTHSFRQVKKU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















